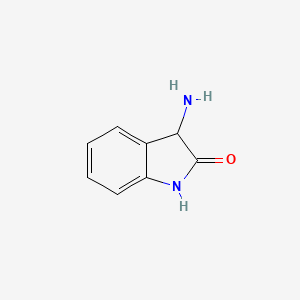

3-Aminoindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOURBIFKJIEMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117069-75-7 | |

| Record name | 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-Aminoindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 3-Aminoindolin-2-one. Due to the limited availability of experimental data for this specific compound, this guide combines established information with data on closely related analogues and common synthetic precursors to offer a thorough resource. The indolin-2-one scaffold is a cornerstone in medicinal chemistry, and a deep understanding of its derivatives, starting with the foundational 3-amino substituted structure, is crucial for the design and development of novel therapeutics.

Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-Amino-1,3-dihydro-2H-indol-2-one | N/A |

| CAS Number | 117069-75-7 | [3] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.164 g/mol | [3] |

| Appearance | Solid (in hydrochloride salt form) | [1] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Note: "Not available" indicates that experimental data could not be located in publicly accessible databases and literature.

Synthesis and Experimental Protocols

The most common and well-documented route to synthesize this compound is through the reduction of its precursor, 3-nitroindolin-2-one. Several reducing agents can be employed for this transformation, with catalytic hydrogenation, stannous chloride, and sodium dithionite being the most prevalent methods. The choice of method often depends on the desired scale, cost, and tolerance of other functional groups.[4]

It is important to note that unprotected 3-aminoindoles and their derivatives can be unstable, sensitive to air and light, and prone to oxidative dimerization.[4] Therefore, in situ use or immediate protection of the amino group following synthesis is often recommended.

Experimental Protocol 1: Reduction of 3-Nitroindolin-2-one using Stannous Chloride

This method is a classic and reliable approach for the reduction of aromatic nitro compounds.[4]

Materials:

-

3-Nitroindolin-2-one

-

Ethanol

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ice-water

-

Sodium hydroxide (NaOH) solution (e.g., 1 M) for basification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitroindolin-2-one in ethanol.

-

Add stannous chloride dihydrate to the solution.

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water.

-

Basify the solution to a pH greater than 7 with a sodium hydroxide solution to precipitate the tin salts and deprotonate the amine.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield this compound.

Experimental Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and often high-yielding method for nitro group reduction.

Materials:

-

3-Nitroindolin-2-one

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

-

Hydrogen source (hydrogen gas balloon or a Parr hydrogenator)

Procedure:

-

Dissolve 3-nitroindolin-2-one in a suitable solvent in a flask appropriate for hydrogenation.

-

Add the Pd/C catalyst to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[4]

-

Upon completion, carefully filter the catalyst through a pad of Celite. Caution: Pd/C can be pyrophoric when dry and exposed to air. Keep the filter cake wet with solvent during filtration.

-

Remove the solvent from the filtrate under reduced pressure to obtain this compound.

Spectral Data

Detailed experimental spectra for the unsubstituted this compound are not widely published. However, based on the known spectral properties of related indolin-2-one derivatives, the following characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 6.8-7.5 ppm. A signal for the proton at the 3-position would likely appear as a singlet. The protons of the amino group and the amide NH would also be present, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display eight distinct signals. The carbonyl carbon of the lactam would be the most downfield signal, typically above 170 ppm. The aromatic carbons would appear in the 110-140 ppm range. The signal for the carbon at the 3-position, bearing the amino group, would also be present in the aliphatic region.

-

IR Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine and the amide, likely in the region of 3200-3400 cm⁻¹. A strong carbonyl (C=O) stretching absorption from the lactam ring would be expected around 1680-1710 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the lactam ring.

Biological Significance and Therapeutic Potential

While this compound itself is not extensively studied for its biological activity, the indolin-2-one core is a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is recurrent in a multitude of biologically active compounds and approved drugs.

Derivatives of 3-substituted indolin-2-ones are well-known as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, Sunitinib and Nintedanib, both approved anti-cancer drugs, feature a substituted indolin-2-one core and function by inhibiting multiple receptor tyrosine kinases involved in tumor angiogenesis and growth.

The amino group at the 3-position provides a key site for further chemical modification, allowing for the synthesis of large libraries of compounds with diverse pharmacological profiles. These modifications can be tailored to target specific kinase ATP-binding sites or other biological targets. Therefore, while this compound may primarily serve as a synthetic intermediate, it is a critical building block for the development of new therapeutic agents.

As there is no specific, well-defined signaling pathway in which the parent this compound is a key modulator, a diagram illustrating a known pathway targeted by its derivatives, such as a generic receptor tyrosine kinase (RTK) signaling cascade, would be more illustrative of its relevance in drug development.

References

An In-Depth Technical Guide to 3-Aminoindolin-2-one: A Core Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoindolin-2-one, with the IUPAC name 3-amino-1,3-dihydro-2H-indol-2-one , is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid bicyclic structure, containing both a lactam and an amino group at a chiral center, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its structure, synthesis, and its pivotal role as a building block in the development of therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.

Chemical Structure and Properties

The foundational structure of this compound consists of a benzene ring fused to a five-membered lactam ring, with an amino group substituted at the 3-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value |

| IUPAC Name | 3-amino-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 117069-75-7 |

Synthesis of this compound

The synthesis of this compound and its derivatives is a key area of research, with various methods being developed to improve yield and enantioselectivity. A common conceptual approach involves the amination of an oxindole precursor.

General Synthetic Workflow

A generalized workflow for the synthesis of 3-aminooxindoles often starts from isatin or a substituted isatin, which is converted to an isatin imine. This intermediate can then undergo various nucleophilic additions to introduce the amino functionality and other substituents at the C3 position.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Catalytic Asymmetric Synthesis of 3-Aminooxindoles (Conceptual)

Objective: To synthesize chiral 3-aminooxindole derivatives via a catalytic asymmetric reaction.

Materials:

-

Substituted isatin

-

A suitable amine or amine precursor

-

Chiral catalyst (e.g., cinchona alkaloid-derived squaramide, metal-ligand complex)[1]

-

An appropriate solvent (e.g., dichloromethane, toluene)

-

Reagents for imine formation (e.g., molecular sieves, a Lewis acid)

-

Nucleophile (e.g., acetylacetone for Mannich reaction)[1]

Methodology:

-

Imine Formation: To a solution of the isatin in the chosen solvent, add the amine and a dehydrating agent like molecular sieves. The reaction can be catalyzed by a mild Lewis acid. Stir the mixture at room temperature until the formation of the isatin imine is complete, as monitored by thin-layer chromatography (TLC).

-

Asymmetric Nucleophilic Addition: In a separate flask, prepare a solution of the chiral catalyst in the same solvent. Cool the solution to the desired temperature (e.g., -20 °C to 0 °C). Add the nucleophile to the catalyst solution, followed by the dropwise addition of the previously prepared isatin imine solution.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at the specified temperature, monitoring its progress by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminooxindole derivative.

-

Characterization: Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~6.8-7.0 | m | 2H | Ar-H |

| ~4.5 | s | 1H | CH-NH₂ |

| ~2.5 | br s | 2H | NH₂ |

| ~8.0 | br s | 1H | N-H (lactam) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~178 | C=O (lactam) |

| ~142 | Ar-C (quaternary) |

| ~128-130 | Ar-CH |

| ~122-125 | Ar-CH |

| ~110 | Ar-CH |

| ~55 | C-NH₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amine and lactam) |

| 1710-1680 | C=O stretch (lactam) |

| 1620-1580 | N-H bend (amine) |

| 1600-1450 | C=C stretch (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 148 | [M]⁺ |

| 131 | [M-NH₃]⁺ |

| 120 | [M-CO]⁺ |

| 104 | [M-CO-NH₂]⁺ |

Role in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of kinase inhibitors.[4][5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibition

Derivatives of this compound have been shown to be potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are key players in angiogenesis and tumor growth.[6][7] The indolinone core typically acts as a scaffold that orients substituents to interact with the ATP-binding pocket of the kinase.

Caption: Mechanism of kinase inhibition by this compound derivatives.

Anti-inflammatory Activity

Recent studies have also highlighted the potential of 3-substituted indolin-2-one derivatives as potent anti-inflammatory agents.[8][9] These compounds have been shown to modulate key inflammatory signaling pathways.

One derivative, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6.[8][9] This was achieved through the suppression of the Akt, MAPK, and NF-κB signaling pathways.[8]

Caption: Modulation of anti-inflammatory pathways by a 3-substituted indolin-2-one derivative.[8]

Conclusion

This compound is a privileged scaffold in medicinal chemistry, serving as a critical starting point for the development of a diverse range of therapeutic agents. Its synthetic accessibility and the ability to readily introduce molecular diversity at the 3-position have made it a focal point for the design of potent and selective kinase inhibitors for oncology and novel anti-inflammatory drugs. The continued exploration of the synthesis and biological activities of this compound derivatives holds significant promise for the future of drug discovery and development.

References

- 1. Recent advances in the catalytic synthesis of 3-aminooxindoles: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]

- 3. Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and is ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01023F [pubs.rsc.org]

- 4. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Amino-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-amino-1,3-dihydro-2H-indol-2-one, a pivotal scaffold in medicinal chemistry. The document details methodologies for key synthetic transformations, including the reduction of 3-nitro-2-oxindole, nucleophilic additions to isatin imines, and direct amination of 2-oxindoles. Emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate the practical application of these methods in a laboratory setting. All quantitative data are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the underlying chemical principles.

Introduction

The 3-amino-1,3-dihydro-2H-indol-2-one, also known as 3-aminooxindole, is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Its unique structural features, particularly the presence of a stereocenter at the C3 position, have made it a cornerstone in the design and synthesis of novel therapeutic agents. Derivatives of 3-aminooxindole have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.

The development of efficient and stereoselective methods for the synthesis of 3-aminooxindoles is a significant area of research in synthetic organic chemistry. This guide aims to provide a detailed and practical resource for researchers engaged in the synthesis of these valuable compounds. It will cover the most pertinent and widely employed synthetic strategies, offering a comparative analysis of their advantages and limitations.

Primary Synthetic Strategies

The synthesis of 3-amino-1,3-dihydro-2H-indol-2-one and its derivatives can be broadly categorized into three main approaches:

-

Reduction of 3-Nitro-2-oxindole: A classical and reliable method involving the reduction of a nitro group to an amine.

-

Nucleophilic Additions to Isatin Imines: A versatile strategy that allows for the introduction of various substituents at the C3 position through reactions such as the Mannich, aza-Friedel-Crafts, and Strecker reactions.

-

Direct Amination of 2-Oxindoles: A more direct approach involving the introduction of an amino group at the C3 position of the oxindole ring.

The following sections will delve into the specifics of each of these strategies, providing detailed experimental protocols and quantitative data.

Reduction of 3-Nitro-2-oxindole

The reduction of 3-nitro-2-oxindole is a straightforward and widely used method for the preparation of 3-amino-2-oxindole. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and reduction with tin(II) chloride being the most common.

dot

Caption: General scheme for the reduction of 3-nitro-2-oxindole.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient method for the reduction of the nitro group. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Table 1: Quantitative Data for Catalytic Hydrogenation of 3-Nitro-2-oxindole

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |

| 10% Pd/C | Ethanol | Room Temperature | 1 | 1-4 | High | [1] |

-

In a hydrogenation flask, dissolve 3-nitro-2-oxindole (1.0 eq) in ethanol.

-

Add 10% Pd/C catalyst (typically 5-10 mol%).

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to afford 3-amino-1,3-dihydro-2H-indol-2-one.

Reduction with Tin(II) Chloride

Reduction using stannous chloride (SnCl₂) in the presence of a strong acid is a classical and effective method for converting aromatic nitro compounds to their corresponding amines.[1]

Table 2: Quantitative Data for the Reduction of 3-Nitro-2-oxindole with SnCl₂

| Reducing Agent | Solvent | Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| SnCl₂·2H₂O | Ethanol | Concentrated HCl | 70-80 | 1.5-3 | High | [1] |

-

To a solution of 3-nitro-2-oxindole (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

-

Add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is greater than 8, which will cause the precipitation of tin salts.

-

Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-1,3-dihydro-2H-indol-2-one.

Nucleophilic Additions to Isatin Imines

The reaction of nucleophiles with isatin-derived imines is a powerful and versatile strategy for the synthesis of 3-substituted-3-aminooxindoles. This approach allows for the construction of the C3-N bond and the concomitant introduction of a variety of substituents, often with high levels of stereocontrol.

dot

Caption: General workflow for nucleophilic additions to isatin imines.

Mannich Reaction

The Mannich reaction of isatin imines with various carbon nucleophiles, such as malonates and ketones, provides an efficient route to 3-amino-2-oxindoles bearing a new carbon-carbon bond at the C3 position.

Table 3: Quantitative Data for Representative Mannich Reactions of Isatin Imines

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) | Reference |

| Diethyl malonate | Cinchona alkaloid-derived thiourea | Dichloromethane | Room Temperature | 12 | 95 | 96 | [2] |

| Acetone | L-proline | DMSO | Room Temperature | 24 | 85 | 99 | N/A |

-

To a solution of the isatin imine (1.0 eq) in the specified solvent, add the chiral catalyst (e.g., a cinchona alkaloid derivative, typically 1-20 mol%).

-

Add the malonate nucleophile (1.1-1.5 eq).

-

Stir the reaction mixture at the indicated temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to afford the desired 3-substituted-3-amino-2-oxindole.

Aza-Friedel-Crafts Reaction

The aza-Friedel-Crafts reaction involves the addition of electron-rich aromatic or heteroaromatic compounds to isatin imines, providing a direct method for the synthesis of 3-aryl- or 3-heteroaryl-3-aminooxindoles.

Table 4: Quantitative Data for Representative Aza-Friedel-Crafts Reactions of Isatin Imines

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) | Reference |

| Indole | Chiral Phosphoric Acid | Toluene | Room Temperature | 24 | 82-91 | 46-94 | [3] |

| Pyrrole | Chiral Phosphoric Acid | Dichloromethane | -20 | 48 | 95 | 92 | N/A |

-

To a solution of the isatin-derived N-Cbz-ketimine (1.0 eq) and the indole (1.2 eq) in a suitable solvent (e.g., toluene), add the chiral phase-transfer catalyst (e.g., a quinine-derived catalyst, 10 mol%).

-

Stir the reaction mixture at the specified temperature.

-

Monitor the reaction progress by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the chiral 3-aminobisindole product.

Strecker Reaction

The Strecker reaction of isatin imines with a cyanide source, such as trimethylsilyl cyanide (TMSCN), provides a route to 3-amino-3-cyano-2-oxindoles, which are versatile intermediates that can be further elaborated.

Table 5: Quantitative Data for Representative Strecker Reactions of Isatin Imines

| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| TMSCN | Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) | Ethanol | Room Temperature | 0.5-2 | Quantitative | [4] |

| KCN/AcOH | None | Methanol | Room Temperature | 12 | 88 | [5] |

-

To a solution of the aldimine (1.0 eq) and TBAPINO (0.03 eq) in ethanol, add trimethylsilyl cyanide (TMSCN) (1.2 eq).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the mixture can be concentrated and purified by column chromatography.

Direct Amination of 2-Oxindoles

Direct amination of 2-oxindoles at the C3 position represents a more atom-economical approach to 3-aminooxindoles. This can be achieved through various methods, including catalytic asymmetric alpha-amination.

dot

Caption: General scheme for the direct amination of 2-oxindoles.

Catalytic Asymmetric Alpha-Amination

This method involves the reaction of a 3-substituted oxindole with an electrophilic aminating reagent, such as an azodicarboxylate, in the presence of a chiral catalyst.

Table 6: Quantitative Data for Catalytic Asymmetric Alpha-Amination of 3-Substituted 2-Oxindoles

| Substrate | Aminating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

| 3-Aryl-2-oxindole | Di-tert-butyl azodicarboxylate | Chiral Sc(OTf)₃/N,N'-dioxide complex | Dichloromethane | Room Temperature | up to 98 | up to 99 | [6] |

-

To a mixture of the chiral N,N'-dioxide ligand (e.g., 0.011 mmol) and Sc(OTf)₃ (0.01 mmol) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere, stir at room temperature for 0.5-1 hour.

-

Add the 3-substituted oxindole (0.1 mmol).

-

Cool the mixture to the desired temperature and add the azodicarboxylate (0.12 mmol).

-

Stir the reaction until completion (monitored by TLC).

-

Purify the crude product directly by flash column chromatography on silica gel to obtain the desired 3-amino-2-oxindole derivative.

Conclusion

The synthesis of 3-amino-1,3-dihydro-2H-indol-2-one and its derivatives is a topic of significant interest in organic and medicinal chemistry. This technical guide has provided a detailed overview of the most prominent synthetic strategies, including the reduction of 3-nitro-2-oxindoles, various nucleophilic additions to isatin imines, and direct amination methods. The inclusion of detailed experimental protocols, comprehensive quantitative data tables, and illustrative diagrams aims to equip researchers with the necessary information to effectively synthesize these valuable compounds. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, stereochemical outcome, and the availability of starting materials and reagents. The continued development of novel and efficient synthetic methodologies will undoubtedly further expand the chemical space and biological applications of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sciforum.net [sciforum.net]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological properties of 3-aminoindolin-2-one

An In-depth Technical Guide on the Pharmacological Properties of the 3-Substituted Indolin-2-one Scaffold

Introduction

The indolin-2-one, or oxindole, scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. While 3-aminoindolin-2-one itself is not extensively documented, the broader class of 3-substituted indolin-2-one derivatives has been the subject of intensive research, leading to the development of several clinically approved drugs.[1][2] These derivatives have demonstrated a wide array of pharmacological activities, most notably as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][3][4] This guide provides a comprehensive overview of the pharmacological properties, experimental evaluation, and mechanisms of action of this important class of compounds.

Core Pharmacological Properties

The versatility of the 3-substituted indolin-2-one scaffold allows for the synthesis of derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7]

Anticancer Activity: Kinase Inhibition

The most significant therapeutic application of 3-substituted indolin-2-one derivatives is in oncology.[1][2] Many of these compounds function as competitive inhibitors at the ATP-binding site of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, and inhibiting these enzymes can block signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][2]

Prominent examples of kinase-inhibiting indolin-2-one derivatives include:

-

Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[2] It potently inhibits VEGFRs, PDGFRs, c-KIT, and other kinases involved in tumor angiogenesis and proliferation.[2][8]

-

Nintedanib: Another multi-targeted inhibitor of VEGFRs, FGFRs, and PDGFRs, used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer.

-

Semaxanib (SU5416): One of the early pyrrole-substituted indolin-2-one derivatives to be clinically evaluated as a potent RTK inhibitor of VEGFRs and PDGFRs for anti-angiogenesis.[8][9]

The substitution at the 3-position of the indolin-2-one ring is critical for determining the potency and selectivity of kinase inhibition.[3][4] For instance, derivatives with a 3-[(five-membered heteroaryl ring)methylidenyl] group show high specificity for VEGFR (Flk-1), while those with bulky substituted benzylidenyl groups are more selective for EGFR and Her-2.[3]

Anti-inflammatory Activity

Certain 3-substituted indolin-2-one derivatives have demonstrated significant anti-inflammatory properties.[5][10] For example, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][10] The mechanism of this anti-inflammatory action involves the inhibition of key signaling pathways such as Akt, MAPK, and NF-κB.[5]

Quantitative Data Presentation

The following tables summarize the in vitro activity of various 3-substituted indolin-2-one derivatives against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of 3-Substituted Indolin-2-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-substituted-indolin-2-one with chloropyrrole | A549 (Non-small cell lung cancer) | 0.32 | [11][12] |

| KB (Oral epithelial) | 0.67 | [11][12] | |

| K111 (Melanoma) | 1.19 | [11][12] | |

| NCI-H460 (Large cell lung cancer) | 1.22 | [11][12] | |

| 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa (Cervical cancer) | 10.64 - 33.62 | [6] |

| Compound 9 (Indolinone-based) | HepG-2 (Hepatocellular carcinoma) | 2.53 | [13] |

| MCF-7 (Breast cancer) | 7.54 | [13] | |

| Compound 20 (Indolinone-based) | HepG-2 (Hepatocellular carcinoma) | 2.53 | [13] |

| MCF-7 (Breast cancer) | 5.43 | [13] | |

| Compound IVc (1,3,4-Thiadiazole-based indolin-2-one) | Breast Cancer Panel | 1.47 | [14] |

| Compound VIc (Aziridine-based indolin-2-one) | Colon Cancer Panel | 1.40 | [14] |

Table 2: Kinase Inhibitory Activity of 3-Substituted Indolin-2-one Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| Compound 9 (Indolinone-based) | CDK-2 | 9.39 | [13] |

| CDK-4 | 23.64 | [13] | |

| VEGFR-2 | 56.74 | [13] | |

| Compound 20 (Indolinone-based) | VEGFR-2 | 8.8-fold higher potency than indirubin | [13] |

| EGFR | 5.4-fold higher potency than indirubin | [13] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific protein kinase.[15]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescence signal is directly proportional to the ADP concentration, and therefore, to the kinase activity.[15]

Methodology:

-

Compound Preparation: Prepare serial dilutions of the 3-substituted indolin-2-one derivatives in a suitable buffer (e.g., Kinase Assay Buffer) with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.[15]

-

Kinase Reaction:

-

Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.

-

Add 10 µL of a 2X kinase solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

-

Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 1 hour.[15]

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates a luminescent reaction.

-

Incubate the plate at room temperature for 30-60 minutes.[15]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[15]

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic (anti-proliferative) effects of the compounds on cancer cell lines.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-substituted indolin-2-one derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Cisplatin).[6]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against compound concentration.[6]

-

Signaling Pathways and Experimental Workflows

VEGFR Signaling Pathway Inhibition

Many 3-substituted indolin-2-one derivatives, such as Sunitinib, exert their anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[8] The following diagram illustrates the mechanism of inhibition.

Caption: Inhibition of the VEGFR signaling pathway by 3-substituted indolin-2-one derivatives.

General Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and pharmacological evaluation of novel 3-substituted indolin-2-one derivatives.

Caption: Workflow for the development of 3-substituted indolin-2-one based therapeutic agents.

References

- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and microbiological properties of 3-amino-1-hydroxy-2-indolinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

The Genesis of a Privileged Scaffold: A Technical History of 3-Aminoindolin-2-one

For Immediate Release

A cornerstone of modern medicinal chemistry, the 3-aminoindolin-2-one core, also known as 3-aminooxindole, has been the subject of extensive research, leading to the development of numerous therapeutic agents. This technical guide delves into the discovery and history of this versatile scaffold, providing an in-depth overview for researchers, scientists, and drug development professionals. The narrative traces its origins from early synthetic explorations to its prominent role in the design of targeted therapies.

Early Synthetic Efforts and Initial Biological Investigations

The journey of this compound and its derivatives can be traced back to the mid-20th century. One of the earliest documented syntheses in this chemical class was reported in 1973 by Davis, Smith, and McCord, who described the preparation of 3-amino-1-hydroxy-2-indolinone and related compounds, investigating their microbiological properties.[1][2] This early work laid the foundation for future exploration of the biological potential of this heterocyclic system.

A significant milestone in the history of this scaffold was a patent filed by Pfizer Inc. in the mid-1980s, which described 3-(aminomethylidene)-1,3-dihydro-2H-indol-2-ones as potent GABAergic agents. This discovery highlighted their potential utility as anticonvulsants or anxiolytics and marked a pivotal moment in recognizing the therapeutic promise of the indolin-2-one core.

The Rise of a Kinase Inhibitor Powerhouse

The therapeutic landscape for 3-substituted indolin-2-ones dramatically shifted approximately 15 years after the initial Pfizer patent. Researchers began to uncover their potent inhibitory effects on various kinases, a class of enzymes crucial in cellular signaling and often dysregulated in diseases like cancer. This led to a surge in research and development, establishing the 3-substituted indolin-2-one scaffold as a "privileged structure" in drug discovery, particularly for oncology.

Numerous derivatives have since been synthesized and evaluated as inhibitors of a wide range of kinases, including Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and EGFR, as well as serine/threonine kinases.[3] The modulation of these signaling pathways by 3-substituted indolin-2-one derivatives has been a primary focus of their development as anti-cancer agents.

Physicochemical Properties

While extensive data exists for a vast array of derivatives, the fundamental physicochemical properties of the parent this compound provide a baseline for understanding its behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| CAS Number | 117069-75-7 | |

| Appearance | Solid | [5] |

| Purity | 97% | [5] |

Key Experimental Protocols

The synthesis of the this compound core and its derivatives has evolved over the decades. Early methods often involved multi-step procedures, while modern approaches focus on efficiency and stereoselectivity.

General Synthesis of 3-Aminooxindoles from Isatin

A common and versatile method for the synthesis of 3-aminooxindoles involves the use of isatin as a starting material. This approach allows for the introduction of various substituents at the 3-position.

Protocol:

-

Formation of Isatin Imine: Isatin is reacted with a suitable amine in the presence of a dehydrating agent or under azeotropic conditions to form the corresponding isatin imine.

-

Nucleophilic Addition: A nucleophile, such as a cyanide source (e.g., TMSCN) for the Strecker reaction or an enolate for a Mannich-type reaction, is added to the isatin imine.[6][7] This step is often catalyzed by a Lewis acid or an organocatalyst to control stereoselectivity.

-

Hydrolysis/Deprotection: The resulting intermediate is then hydrolyzed or deprotected to yield the final 3-aminooxindole.

This general strategy has been adapted for a wide range of asymmetric syntheses to produce enantiomerically enriched 3-aminooxindoles.

Synthesis of 3-amino-1,3-dihydro-2H-indol-2-one hydrochloride

A specific procedure for the preparation of the hydrochloride salt of the parent compound is as follows:

Materials:

-

Isatin

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Hydrogen chloride (in a suitable solvent)

Procedure:

-

A solution of isatin in ethanol is treated with hydroxylamine hydrochloride and sodium acetate.

-

The mixture is heated under reflux to form the isatin-3-oxime.

-

The oxime is then reduced, for example, by catalytic hydrogenation.

-

The resulting this compound is treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

-

The product is collected by filtration, washed with a cold solvent, and dried.

Biological Activity and Signaling Pathways

The biological activity of this compound derivatives is diverse and highly dependent on the nature of the substituents. The core structure serves as a scaffold to position functional groups in a way that allows for specific interactions with biological targets.

Kinase Inhibition

The most prominent biological activity of this class of compounds is the inhibition of protein kinases. By competing with ATP for the binding site on the kinase, these molecules can block the phosphorylation of downstream substrates, thereby interrupting signaling cascades that drive cell proliferation, survival, and angiogenesis.

Caption: General mechanism of RTK inhibition by this compound derivatives.

Modulation of NF-κB Signaling

Some indole compounds and their derivatives have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic effects.

Caption: Putative modulation of the NF-κB signaling pathway by indole derivatives.

Conclusion

From its early discovery as a potential modulator of the central nervous system to its current status as a premier scaffold for the development of targeted cancer therapies, the history of this compound is a testament to the power of medicinal chemistry. The continuous exploration of its derivatives and their interactions with a multitude of biological targets ensures that this remarkable heterocyclic core will remain a focal point of drug discovery efforts for the foreseeable future. The versatility of its synthesis and the tunability of its biological activity make it a truly privileged structure in the quest for novel therapeutics.

References

- 1. Synthesis and microbiological properties of 3-amino-1-hydroxy-2-indolinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-amino-1,3-dihydro-2H-indol-2-one hydrochloride [cymitquimica.com]

- 6. Catalytic synthesis of 3-aminooxindoles via addition to isatin imine: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 3-Substituted Indolin-2-Ones in Cellular Environments: A Technical Guide

Abstract: The 3-substituted indolin-2-one scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the molecular mechanism of action of this class of compounds in cancer cells, with a focus on prominent derivatives such as Sunitinib (SU11248), Semaxanib (SU5416), and SU9516. The primary mechanism involves competitive inhibition at the ATP-binding site of various receptor tyrosine kinases (RTKs), leading to the blockade of key signal transduction pathways. This inhibition results in significant cellular consequences, including the suppression of angiogenesis, induction of apoptosis, and cell cycle arrest. This document details the specific kinase targets, downstream signaling cascades, and resultant cellular phenotypes. Furthermore, it provides standardized protocols for key experimental assays and visualizes complex pathways and workflows to support researchers and drug development professionals in this field.

Core Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)

The predominant mechanism of action for 3-substituted indolin-2-one derivatives is the inhibition of protein kinases, particularly those of the receptor tyrosine kinase (RTK) family.[1] These compounds are designed to be ATP-competitive inhibitors, binding to the hydrophobic pocket in the kinase domain that normally accommodates adenosine triphosphate. By occupying this site, they prevent the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signal transduction.[2]

The specificity and potency of these inhibitors are dictated by the nature of the substituent at the 3-position of the indolin-2-one core, which allows for tailored interactions with the unique residues within the ATP-binding sites of different kinases.[1] This structural versatility has led to the development of inhibitors with varying selectivity profiles, from multi-targeted agents like Sunitinib to more selective compounds.

Key Kinase Targets and Inhibition Profiles

Compounds based on the 3-substituted indolin-2-one scaffold have been shown to inhibit a range of RTKs crucial for tumor growth, proliferation, and angiogenesis. The most prominent targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[3] Other notable targets for specific derivatives include Fms-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), RET, Cyclin-Dependent Kinases (CDKs), and c-Src.[4]

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki), with lower values indicating higher potency.

| Compound | Target Kinase | IC50 / Ki Value (nM) | Reference |

| Sunitinib (SU11248) | PDGFRβ | 2 (IC50) | [5] |

| KIT | 4 (Ki) | ||

| PDGFRβ | 8 (Ki) | ||

| VEGFR2 (KDR/Flk-1) | 9 (Ki) | ||

| VEGFR1 (Flt-1) | 2 (Ki) | ||

| VEGFR3 (Flt-4) | 17 (Ki) | ||

| FLT3 | 30-50 (IC50, phospho) | [6] | |

| Semaxanib (SU5416) | VEGFR2 (KDR/Flk-1) | 1230 (IC50, kinase) | [7][8] |

| VEGFR2 (KDR/Flk-1) | 140 (IC50, recombinant) | [9] | |

| PDGFRβ | ~3000 (IC50) | [9] | |

| c-Kit | ~5000 (IC50) | [9] | |

| SU9516 | CDK2 | 22 (IC50) | [10][11][12] |

| CDK1 | 40 (IC50) | [10][11][12] | |

| CDK4 | 200 (IC50) | [10][11][12] | |

| CDK9 | 900 (IC50) | [13] |

Downstream Signaling Pathways

By inhibiting RTKs at the cell surface, 3-substituted indolin-2-ones effectively shut down multiple downstream signaling cascades that are fundamental to cancer cell pathophysiology.

Inhibition of Angiogenesis Pathways (VEGFR/PDGFR Signaling)

A primary therapeutic effect of many indolin-2-one derivatives is their anti-angiogenic activity. This is achieved by potently inhibiting VEGFR and PDGFR.[3] Activation of these receptors on endothelial cells by their respective ligands (VEGF and PDGF) is a critical step in the formation of new blood vessels (angiogenesis), which tumors require to grow and metastasize. Inhibition of VEGFR/PDGFR blocks the downstream activation of pro-survival and pro-proliferative pathways like PI3K/AKT and MAPK, leading to reduced endothelial cell proliferation, migration, and ultimately, a decrease in tumor vascularization.[3]

Modulation of Proliferation and Survival Pathways

The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are central regulators of cell proliferation, survival, and metabolism. These pathways are commonly activated downstream of RTKs like VEGFR, PDGFR, and KIT. By blocking the initial receptor phosphorylation, indolin-2-one inhibitors prevent the activation of these cascades, leading to reduced cell proliferation and the induction of programmed cell death (apoptosis).

Cellular Consequences and Phenotypic Outcomes

The inhibition of critical signaling pathways by 3-substituted indolin-2-ones manifests in several key anti-cancer phenotypes.

-

Induction of Apoptosis: By blocking pro-survival signals from RTKs, these compounds can trigger programmed cell death. Apoptosis induction is often characterized by the loss of mitochondrial membrane potential, activation of caspases (initiator and effector), and cleavage of substrates like poly (ADP-ribose) polymerase (PARP).[6]

-

Cell Cycle Arrest: Certain derivatives, such as SU9516, directly target the cell cycle machinery by inhibiting CDKs.[13] This leads to an arrest in specific phases of the cell cycle, typically G1 or G2/M, preventing cancer cells from replicating. For example, SU9516 inhibits the phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest and apoptosis.[14]

-

Inhibition of Angiogenesis: As detailed previously, the potent blockade of VEGFR and PDGFR signaling directly inhibits the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[7][8]

Alternative Mechanisms of Action

While kinase inhibition is the primary mechanism, some indolin-2-one derivatives exhibit other biological activities that may contribute to their anti-cancer effects.

-

Inhibition of Thioredoxin Reductase (TrxR): Certain analogs with a Michael acceptor moiety can covalently bind to and inhibit the selenocysteine residue in the active site of TrxR. This leads to an increase in intracellular oxidative stress, activation of stress-related kinases (like ASK1, p38, and JNK), and ultimately, apoptotic cell death.

-

Modulation of Nrf2 and NF-κB Pathways: Some derivatives have been shown to activate the Nrf2-dependent cytoprotective response while simultaneously suppressing inflammatory signaling by inhibiting the NF-κB pathway. This dual action can contribute to chemopreventive effects.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase by measuring ADP production.

Materials:

-

Purified kinase of interest

-

Specific kinase substrate (peptide or protein)

-

Adenosine Triphosphate (ATP)

-

Test compound (3-substituted indolin-2-one derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Prepare a DMSO-only control.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate Reaction: Add 5 µL of a substrate/ATP mixture (at 2x final concentration) to each well to start the kinase reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unconsumed ATP.

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well clear, flat-bottom tissue culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 4 hours (or overnight) at 37°C in a humidified incubator. Mix gently on an orbital shaker to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess changes in their expression or phosphorylation state after drug treatment.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-cleaved-PARP)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc or X-ray film)

Procedure:

-

Sample Preparation: Lyse cells in ice-cold lysis buffer. Quantify protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration with lysis buffer and loading buffer. Boil samples at 95°C for 5 minutes to denature proteins.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities to determine changes in protein levels or phosphorylation.

Conclusion

The 3-substituted indolin-2-one scaffold is a remarkably versatile and effective core for the development of anti-cancer therapeutics. The primary mechanism of action for this class of compounds is the inhibition of receptor tyrosine kinases, leading to the disruption of critical signaling pathways that drive tumor angiogenesis, proliferation, and survival. The resulting cellular effects, including apoptosis and cell cycle arrest, underscore their therapeutic potential. As research continues, a deeper understanding of their diverse kinase selectivity profiles and alternative mechanisms of action will pave the way for the design of next-generation inhibitors with enhanced efficacy and improved safety profiles for cancer treatment.

References

- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. rndsystems.com [rndsystems.com]

- 14. stemcell.com [stemcell.com]

The 3-Aminoindolin-2-one Core: A Privileged Scaffold for Targeting Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminoindolin-2-one nucleus, a derivative of the oxindole heterocyclic system, represents a cornerstone in modern medicinal chemistry. While the unsubstituted parent compound has limited reported biological activity, its derivatives have been extensively explored and identified as potent modulators of a diverse array of biological targets. This versatility has established the indolin-2-one scaffold as a "privileged structure," capable of interacting with various enzymes and receptors by presenting different pharmacophoric features through substitutions at the C3 position.

This technical guide provides a comprehensive overview of the known biological targets of 3-substituted indolin-2-one derivatives. It is designed to serve as a resource for researchers and drug development professionals, offering a consolidated view of quantitative inhibitory data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways.

Receptor Tyrosine Kinases (RTKs)

Derivatives of the this compound core are most renowned for their potent inhibition of several receptor tyrosine kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, migration, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them prime therapeutic targets. The indolin-2-one scaffold has been successfully utilized in the development of multi-kinase inhibitors, including the FDA-approved drug Sunitinib.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs, particularly VEGFR-2, are primary mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Indolin-2-one derivatives have been shown to be potent inhibitors of VEGFR-2, competing with ATP for binding to the kinase domain.

1.1.1 Quantitative Data: VEGFR-2 Inhibition

The following table summarizes the in vitro inhibitory activity of representative 3-substituted indolin-2-one derivatives against VEGFR-2.

| Compound ID | Substitution Pattern | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) | Citation |

| 17a | N/A | 78 | Sunitinib | 139 | [1] |

| 10g | N/A | 87 | Sunitinib | 139 | [1] |

| 5b | N/A | 160 | Sunitinib | 139 | [1] |

| 15a | N/A | 180 | Sunitinib | 139 | [1] |

| 10e | N/A | 358 | Sunitinib | 139 | [1] |

| Compound 1 | 3-[(3-carboxyethylpyrrol-2-yl)methylidenyl] | 20 | N/A | N/A | [2] |

| Compound 7f | N/A | 120 | Sorafenib | 100 | [3] |

| Compound 11d | 5-bromo- | 16.3 | Sorafenib | 29.7 | [4] |

| Compound 20 | Chlorine-substituted | 32.65 | Indirubin | 287.4 | [5] |

1.1.2 Signaling Pathway: VEGFR-2

Upon ligand (VEGF) binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Indolin-2-one derivatives block these downstream effects by inhibiting the initial autophosphorylation step.

1.1.3 Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a common method to determine the IC50 value of a test compound against VEGFR-2.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A luciferase-based system detects the remaining ATP, where a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Workflow:

Detailed Steps:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer from a 5x stock.

-

Dilute recombinant human VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 0.5 ng/µL).

-

Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a Substrate/ATP mixture in Kinase Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the serially diluted test compound or vehicle (DMSO) control to the appropriate wells.

-

Add 2 µL of the diluted VEGFR-2 enzyme solution to each well (except "no enzyme" controls).

-

Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using a commercial kit like ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence ("no enzyme" control) from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Other Receptor Tyrosine Kinases

The indolin-2-one scaffold has also demonstrated inhibitory activity against other RTKs, including Platelet-Derived Growth Factor Receptors (PDGFRs), Epidermal Growth Factor Receptors (EGFRs), and c-Kit.

1.2.1 Quantitative Data: PDGFR, EGFR, and c-Kit Inhibition

| Compound ID | Target | IC50 (nM) | Citation |

| Compound 16f | PDGFR-β | 10 | [2] |

| SU11652 | c-Kit (JM mutant) | 10-100 | [6] |

| SU11654 | c-Kit (JM mutant) | 10-100 | [6] |

| SU11655 | c-Kit (JM mutant) | 10-100 | [6] |

| Compound 20 | EGFR | 14.31 | [5] |

1.2.2 Signaling Pathways: PDGFR, EGFR, and c-Kit

These RTKs share common downstream signaling pathways with VEGFR-2, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.

Enzymes of the Eicosanoid Pathway

Certain 3-substituted indolin-2-one derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain signaling.

2.1.1 Quantitative Data: COX-2 Inhibition

| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | Reference Compound | COX-2 IC50 (µM) | Citation |

| 4e | N/A | 3.34 | Celecoxib | 0.03 | [7] |

| 9h | N/A | 2.35 | Celecoxib | 0.03 | [7] |

| 9i | N/A | 2.42 | Celecoxib | 0.03 | [7] |

2.1.2 Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe reacts with PGG2 to produce a fluorescent signal. The reduction in fluorescence is proportional to the inhibitory activity of the test compound.

Detailed Steps:

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in the provided buffer.

-

Prepare working solutions of the COX probe, COX cofactor, and arachidonic acid.

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add COX Assay Buffer, COX-2 enzyme, and the COX cofactor.

-

Add 10 µL of the diluted test inhibitor or vehicle control.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Add the COX probe to each well.

-

Initiate the reaction by adding the arachidonic acid solution.

-

-

Measurement:

-

Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C using a fluorescence plate reader (Excitation/Emission = 535/587 nm).

-

-

Data Analysis:

-

Determine the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

-

Glycogen Synthase Kinase 3β (GSK3β)

GSK3β is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's disease. Some azaindolin-2-one derivatives have been identified as inhibitors of GSK3β.

3.1.1 Quantitative Data: GSK3β Inhibition

| Compound ID | Substitution Pattern | GSK3β IC50 (µM) | Citation |

| (E)-2f | (E)-3-(pyridin-2-ylmethylene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 1.7 | [8] |

3.1.2 Experimental Protocol: Luminescence-based GSK3β Inhibition Assay

This protocol is similar to the VEGFR-2 kinase assay, utilizing the same principle of measuring ATP consumption.

Detailed Steps:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer.

-

Dilute recombinant human GSK3β enzyme.

-

Prepare a substrate solution (e.g., a specific peptide substrate for GSK3β).

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the test compound or vehicle control.

-

Add 2 µL of the diluted GSK3β enzyme.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of a Substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection and Data Analysis:

-

Follow the same steps for signal detection and data analysis as described in the VEGFR-2 Kinase Assay protocol (Section 1.1.3).

-

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Some indolin-2-one derivatives exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, often by preventing the phosphorylation of the inhibitory protein IκBα or the nuclear translocation of the p65 subunit.

4.1.1 Experimental Protocol: Luciferase Reporter Assay for NF-κB Inhibition

Principle: This cell-based assay uses a reporter cell line that has been stably transfected with a plasmid containing the luciferase gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in decreased luciferase expression and a lower luminescent signal.

Detailed Steps:

-

Cell Culture and Plating:

-

Culture NF-κB luciferase reporter cells (e.g., HEK293 cells) under standard conditions.

-

Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Remove the culture medium and lyse the cells using a lysis buffer.

-

Add a luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein concentration).

-

Calculate the percent inhibition relative to the TNF-α stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

4.1.2 Experimental Protocol: Immunofluorescence for p65 Nuclear Translocation